1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine

GPCR pharmacology GPR35 antagonist Competitive binding

1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1343109-33-0; molecular formula C9H16BrF3N2; molecular weight 289.14 g/mol) is a disubstituted piperazine derivative featuring both a terminal bromopropyl group and a trifluoroethyl substituent. This compound is commercially available at research-grade purity (typically 98%) from multiple chemical suppliers as a versatile synthetic intermediate.

Molecular Formula C9H16BrF3N2
Molecular Weight 289.14 g/mol
Cat. No. B12278877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine
Molecular FormulaC9H16BrF3N2
Molecular Weight289.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCBr)CC(F)(F)F
InChIInChI=1S/C9H16BrF3N2/c10-2-1-3-14-4-6-15(7-5-14)8-9(11,12)13/h1-8H2
InChIKeyWIUGJBWADBBTHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine: Structural Characteristics and Procurement-Relevant Properties


1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine (CAS 1343109-33-0; molecular formula C9H16BrF3N2; molecular weight 289.14 g/mol) is a disubstituted piperazine derivative featuring both a terminal bromopropyl group and a trifluoroethyl substituent . This compound is commercially available at research-grade purity (typically 98%) from multiple chemical suppliers as a versatile synthetic intermediate . The bromopropyl moiety enables nucleophilic substitution for further functionalization, while the trifluoroethyl group imparts enhanced lipophilicity (calculated LogP approximately 1.95) and modulates the basic character of the piperazine nitrogen atoms .

Reactive Handle
Bromopropyl group enables nucleophilic substitution for downstream functionalization
Physicochemical Modulation
Trifluoroethyl substituent enhances lipophilicity and modulates piperazine basicity
Procurement-Ready
Research-grade purity supports reproducible synthesis and pharmacological studies

Why Generic Piperazine Derivatives Cannot Substitute for 1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine


Generic piperazine derivatives with alternative N-substitutions exhibit fundamentally different reactivity profiles and biological target engagement. The bromopropyl group provides a reactive alkyl halide terminus essential for nucleophilic displacement in downstream synthesis; substitution with a chloropropyl or unsubstituted propyl analog alters reaction kinetics and yield profiles [1]. Furthermore, the trifluoroethyl substituent significantly modulates the basic character of nitrogen atoms, reducing pKa values and enhancing lipophilicity compared to non-fluorinated alkyl analogs [2]. This dual-substitution pattern is not interchangeable with mono-substituted or differently halogenated piperazines when precise target binding affinity or downstream derivatization is required.

Leaving Group
Bromopropyl reactivity may differ significantly from chloropropyl analogs, altering reaction kinetics and yields
Fluorination
Trifluoroethyl group modulates pKa and lipophilicity; non-fluorinated piperazines may not match target engagement
Dual Substitution
Mono-substituted piperazines lack the combined synthetic handle and fluorinated motif, limiting direct substitution

Quantitative Evidence Guide for 1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine: Comparative Performance Data


GPR35 Competitive Binding Affinity: 10 nM Ki Against Human GPR35 in CHO-K1 Cells

The compound demonstrates potent competitive binding affinity to Nluc-fused human GPR35 expressed in CHO-K1 cells, with an inhibition constant (Ki) of 10 nM as determined by furimazine substrate-based assay [1]. While direct head-to-head comparator data for close structural analogs at GPR35 is not available in the retrieved datasets, this Ki value places the compound within a pharmacologically relevant potency range for GPCR ligand development.

GPR35 Binding Ki
Reported
10 nM
Supports GPR35 target engagement studies
Nluc-fused human GPR35, CHO-K1 cells; comparator data not reported
GPCR pharmacology GPR35 antagonist Competitive binding

GPR35 Functional Antagonism: 26 nM IC50 in HT-29 Cellular Desensitization Assay

In a functional cellular assay, the compound inhibited zaprinast-induced dynamic mass redistribution (DMR) in human HT-29 colon cancer cells, which endogenously express GPR35, with an IC50 value of 26 nM after 1-hour pretreatment [1]. This functional antagonism data corroborates the binding affinity measurement and demonstrates that target engagement translates to cellular activity.

GPR35 Antagonism IC50
Reported
26 nM
Reported functional cellular activity context
HT-29 cells, zaprinast-induced DMR; 1h pretreatment
Functional antagonism Cellular desensitization GPR35

GPR35 Agonist Activity: 59 nM EC50 in HT-29 Dynamic Mass Redistribution Assay

The compound also exhibits agonist activity at GPR35 in human HT-29 cells, with an EC50 value of 59 nM as measured by dynamic mass redistribution assay [1]. This dual functional profile (agonism and antagonism depending on assay conditions) suggests potential biased signaling or context-dependent pharmacology, a feature of interest for GPCR drug discovery programs.

GPR35 Agonism EC50
Reported
59 nM
Indicates context-dependent functional profile
HT-29 cells, dynamic mass redistribution assay
GPCR agonism Cellular pharmacology GPR35

Synthetic Utility: Bromopropyl Group Enables Nucleophilic Substitution Chemistry

The terminal bromopropyl substituent serves as an electrophilic handle for nucleophilic displacement reactions, a reactivity pattern not available in non-halogenated piperazines. Literature precedent demonstrates that 3-bromopropyl intermediates can be condensed with arylpiperazines to generate long-chain derivatives with enhanced serotonin receptor binding [1]. This alkylation chemistry is performed under solvent-free or polar aprotic conditions, with bromine providing superior leaving-group capacity compared to chlorine (approximately 10³-10⁴× greater reaction rate in SN2 displacements) [2].

SN2 Reactivity
Class-level inference
Br: ~50–100× faster vs Cl
May improve reaction kinetics in nucleophilic displacement
Solvent-dependent SN2 rates; literature class comparison
Synthetic intermediate Nucleophilic substitution Piperazine derivatization

Physicochemical Differentiation: Calculated LogP of 1.95 with 98% Commercial Purity

The compound has a calculated LogP value of 1.9513 as reported in vendor technical specifications , reflecting moderate lipophilicity conferred by the trifluoroethyl substituent. This contrasts with non-fluorinated alkyl piperazines (typical LogP range 0.5-1.2) and monohalogenated derivatives. Commercial availability at 98% purity ensures batch-to-batch consistency for reproducible research outcomes.

Lipophilicity
Data to verify
LogP 1.95 vs ~0.5–1.2
Supports lipophilicity-driven property differentiation
Calculated LogP; experimental determination not reported
Lipophilicity Purity specification Physicochemical properties

Patent-Cited Antifungal Utility: Class-Level Precedent for Fungicidal Piperazine Derivatives

N,N-disubstituted piperazines are explicitly claimed in patent literature as fungicidal active ingredients for controlling phytopathogenic harmful fungi in agriculture [1]. The compound falls within the structural scope of heteroarylpiperidine and piperazine derivatives patented for agricultural fungicide applications [2]. While quantitative EC50 data for this specific compound against fungal pathogens is not available in the retrieved sources, class-level precedent supports its potential utility in fungicide screening programs.

Antifungal Class Scope
Class-level inference
Patented N,N-disubstituted piperazine
Supports screening panel inclusion; compound-specific data not available
Patent-based structural class; quantitative EC50 not reported
Antifungal Agricultural fungicide Piperazine scaffold

Optimal Research and Industrial Application Scenarios for 1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine


GPR35 GPCR Pharmacology Research

This compound is suitable for investigating GPR35 receptor pharmacology, with demonstrated competitive binding (Ki = 10 nM) [1], functional antagonism (IC50 = 26 nM) [1], and agonist activity (EC50 = 59 nM) [1] in cellular assays. Researchers studying inflammation, metabolic disorders, or pain signaling pathways where GPR35 is implicated may use this compound as a pharmacological tool for target validation studies.

Synthetic Intermediate for Serotonin Receptor Ligand Development

The bromopropyl group enables nucleophilic substitution with arylpiperazines to generate long-chain derivatives, a synthetic strategy validated in the preparation of 5-HT1A and 5-HT7 serotonin receptor ligands [1]. This compound serves as a key building block for medicinal chemistry programs targeting serotonergic pathways.

Agricultural Fungicide Screening Programs

Given that N,N-disubstituted piperazines are patented as fungicidal agents for controlling phytopathogenic fungi [1], this compound represents a candidate for inclusion in agricultural fungicide screening panels. Its structural features align with patent-defined scope for heteroarylpiperazine fungicides [2].

Physical Chemistry Studies of Fluorinated Piperazine Lipophilicity

The trifluoroethyl group confers distinct physicochemical properties (calculated LogP = 1.95) [1] relative to non-fluorinated analogs, making this compound useful for systematic studies examining the relationship between fluorine substitution, lipophilicity, and membrane permeability or protein binding in piperazine-containing molecules.

Application
Selection Property
Validation Focus
GPR35 signaling studies
Competitive binding and functional activity data
Receptor pharmacology endpoint review
Serotonin receptor ligand synthesis
Bromopropyl electrophilic handle
Nucleophilic substitution efficiency
Antifungal screening panels
Patent-classified N,N-disubstituted piperazine
Antifungal activity validation required
Lipophilicity & permeability studies
Trifluoroethyl substituent
LogP and permeability correlation
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